molecular formula C24H28N4O2S2 B2423268 N-butyl-3-(2-{[({[4-(methylsulfanyl)phenyl]methyl}carbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide CAS No. 1115371-74-8

N-butyl-3-(2-{[({[4-(methylsulfanyl)phenyl]methyl}carbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide

Cat. No.: B2423268
CAS No.: 1115371-74-8
M. Wt: 468.63
InChI Key: GVBSXRZMYBPQPR-UHFFFAOYSA-N
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Description

N-butyl-3-(2-{[({[4-(methylsulfanyl)phenyl]methyl}carbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide is a complex organic compound with a unique structure that includes an imidazole ring, a benzamide group, and a methylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-(2-{[({[4-(methylsulfanyl)phenyl]methyl}carbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide typically involves multiple steps. One common method involves the reaction of 4-(methylthio)benzylamine with an appropriate acylating agent to form an intermediate, which is then reacted with an imidazole derivative under specific conditions to yield the final product . The reaction conditions often include the use of catalysts such as Cu(OTf)2 and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-(2-{[({[4-(methylsulfanyl)phenyl]methyl}carbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles, depending on the desired product

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Mechanism of Action

The mechanism of action of N-butyl-3-(2-{[({[4-(methylsulfanyl)phenyl]methyl}carbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-3-(2-{[({[4-(methylsulfanyl)phenyl]methyl}carbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide is unique due to its specific structure, which includes a methylthio group and a benzamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-butyl-3-[2-[2-[(4-methylsulfanylphenyl)methylamino]-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S2/c1-3-4-12-25-23(30)19-6-5-7-20(15-19)28-14-13-26-24(28)32-17-22(29)27-16-18-8-10-21(31-2)11-9-18/h5-11,13-15H,3-4,12,16-17H2,1-2H3,(H,25,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBSXRZMYBPQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=CC=C1)N2C=CN=C2SCC(=O)NCC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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